

An In-depth Technical Guide to 2-(4-Methylphenyl)propanoic Acid

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)propanoic acid

Cat. No.: B130761

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Introduction

2-(4-Methylphenyl)propanoic acid, also known as p-methylhydratropic acid, is an aromatic carboxylic acid. Its chemical structure consists of a propane-1,2-dicarboxylic acid backbone with a p-tolyl group attached to the second carbon. This compound is of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a crucial precursor in the manufacture of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). Furthermore, it is recognized as an impurity in the production of Ibuprofen. Its structural similarity to the profen class of drugs underscores its relevance in medicinal chemistry and drug development.

Discovery and History

While the specific individual credited with the first synthesis of **2-(4-Methylphenyl)propanoic acid** and the exact date of its discovery are not well-documented in readily available literature, its history is intrinsically linked to the development of arylpropionic acid NSAIDs. The synthesis of its close structural relative, ibuprofen, by Stewart Adams and his team at Boots Pure Drug Company in the early 1960s, spurred extensive research into related compounds.

The synthesis of **2-(4-Methylphenyl)propanoic acid** has been approached through various organic chemistry methodologies. Early methods often involved multi-step processes, but subsequent research has focused on developing more efficient and cost-effective synthetic



routes. These advancements have been driven by the demand for its use as a pharmaceutical intermediate. The evolution of its synthesis is a testament to the ongoing efforts in process chemistry to optimize the production of key building blocks for drug manufacturing. One notable synthesis approach involves the Willgerodt-Kindler reaction, a versatile method for converting aryl ketones to aryl-substituted amides, which can then be hydrolyzed to the corresponding carboxylic acids.

Quantitative Data

Physical and Chemical Properties

Property	Value
CAS Number	938-94-3[1][2][3]
Molecular Formula	C10H12O2[1][2]
Molecular Weight	164.20 g/mol [1][2][4]
Melting Point	37-42 °C[1][2]
Boiling Point	231.67 °C (rough estimate)[1]
Density	1.0041 g/cm³ (rough estimate)[1]
рКа	4.44 ± 0.10 (Predicted)[1]
Solubility	Slightly soluble in chloroform and methanol[1]
Appearance	White to off-white solid[1]

Spectroscopic Data



Spectroscopy	Data
¹ H NMR	(Predicted) δ 7.1-7.3 (m, 4H, Ar-H), 3.6 (q, 1H, CH), 2.3 (s, 3H, Ar-CH ₃), 1.5 (d, 3H, CH-CH ₃)
¹³ C NMR	(Predicted) δ 181.5 (C=O), 140.0 (Ar-C), 136.0 (Ar-C), 129.0 (Ar-CH), 127.0 (Ar-CH), 45.0 (CH), 21.0 (Ar-CH ₃), 18.0 (CH-CH ₃)
IR (Infrared)	Characteristic peaks around 2500-3300 cm ⁻¹ (O-H stretch of carboxylic acid), 1700 cm ⁻¹ (C=O stretch of carboxylic acid)[5]
Mass Spectrometry	Molecular ion peak (M+) at m/z 164. Fragmentation may include loss of the carboxyl group (m/z 119) and other characteristic fragments.

Experimental Protocols Synthesis via Hydrolysis of 2-(4Methylphenyl)propionitrile

This method involves the hydrolysis of the corresponding nitrile to the carboxylic acid.

Experimental Procedure:

- Dissolve 2-(4-methylphenyl)propionitrile (0.015 mol, 2.18 g) in 40 mL of 5 N HCl.[5]
- Reflux the mixture for 1 hour.[5]
- After cooling, extract the precipitated product with ethyl acetate (3 x 100 mL).[5]
- Combine the organic extracts and dry over anhydrous sodium sulfate.[5]
- Evaporate the solvent under reduced pressure.
- Recrystallize the crude product from ethanol to obtain pure 2-(4-methylphenyl)propanoic acid.[5]



Yield: 78%[5]

Synthesis via Friedel-Crafts Acylation and Rearrangement

This multi-step synthesis is a common route for arylpropionic acids.

Experimental Procedure:

- Friedel-Crafts Reaction: React toluene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-chloro-1-(4-methylphenyl)-1-propanone.
- Ketalization: Protect the ketone group by reacting with neopentyl glycol in the presence of ptoluenesulfonic acid.
- Aryl Rearrangement: Induce a 1,2-aryl shift using a catalyst system such as zinc oxide and cuprous oxide.
- Hydrolysis and Acidification: Hydrolyze the resulting intermediate and acidify to yield 2-(4-methylphenyl)propanoic acid.[6]

Mandatory Visualization



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Caption: A generalized synthetic workflow for **2-(4-Methylphenyl)propanoic acid**.

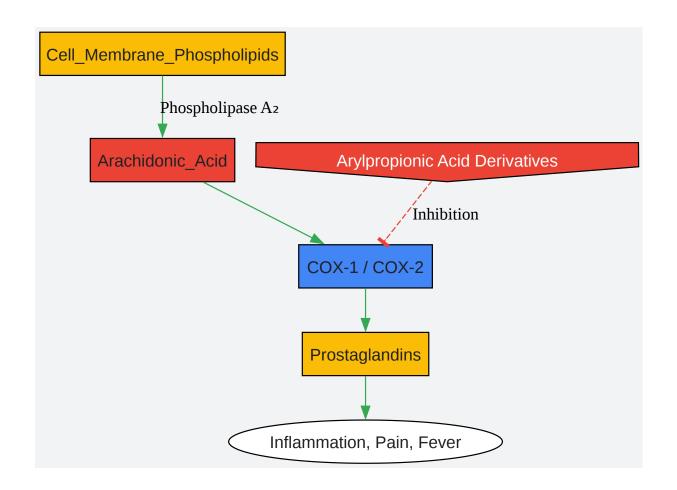
Biological Activity and Mechanism of Action

2-(4-Methylphenyl)propanoic acid's primary biological relevance stems from its role as a precursor to NSAIDs like Loxoprofen. As a member of the arylpropionic acid class, its



derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic properties.

The mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, arylpropionic acid derivatives reduce the production of prostaglandins, thereby mitigating the inflammatory response.



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Caption: The cyclooxygenase pathway and the inhibitory action of arylpropionic acids.

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